Lipophilicity Shift (XLogP3) Relative to Des-Methyl and Propanoic Acid Analogs Drives Differential Permeability Potential
The computed partition coefficient (XLogP3) of the target compound is 3.2, whereas the des-methyl analog 2-(1H-benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 21547-71-7) has an XLogP3 of 2.4, and the propanoic acid homolog 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-propanoic acid (CAS 728035-45-8) has an XLogP3 of 2.7 [1][2][3]. The +0.8 log unit increase versus the des-methyl compound corresponds to a roughly sixfold increase in predicted membrane partitioning, which is relevant for cell-based permeability and ADME screening consistency [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | CAS 21547-71-7 (des-methyl): XLogP3 = 2.4; CAS 728035-45-8 (propanoic acid): XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. des-methyl; ΔXLogP3 = +0.5 vs. propanoic acid analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values validated across multiple independent deposition records [1]. |
Why This Matters
Even a 0.5 log unit difference in XLogP3 can change apparent permeability by a factor of ~3, meaning that permeability data generated with the des-methyl or propanoic acid analog cannot be extrapolated to the 6-methyl-butyric acid compound.
- [1] PubChem CID 3152113. XLogP3 = 3.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/696601-79-3 (accessed 2026-05-05). View Source
- [2] PubChem CID 159414. 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid (CAS 21547-71-7). XLogP3 = 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/159414 (accessed 2026-05-05). View Source
- [3] PubChem CID 11626447. 2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid (CAS 728035-45-8). XLogP3 = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11626447 (accessed 2026-05-05). View Source
